molecular formula C13H9BrN2O B8634607 3-Benzoxazol-2-yl-5-bromo-phenylamine

3-Benzoxazol-2-yl-5-bromo-phenylamine

Cat. No.: B8634607
M. Wt: 289.13 g/mol
InChI Key: AMZBYUCOXKDJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoxazol-2-yl-5-bromo-phenylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, designed for research use only. It features a benzoxazole moiety, a heterocyclic scaffold recognized for its wide spectrum of biological activities . This particular compound integrates an aniline and a bromo-phenyl group, making it a potential intermediate for the synthesis of more complex molecules. Research into benzoxazole derivatives, such as this one, is primarily focused on their potential as therapeutic agents. Scientific studies have identified benzoxazole-based compounds with antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis , and antifungal properties against pathogens such as Candida albicans . Furthermore, the benzoxazole core structure is found in compounds investigated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells . The structure-activity relationships (SAR) of benzoxazoles indicate that the nature and position of substituents on the ring system are critical for biological activity . The presence of specific groups, such as bromine and aniline, can significantly influence the compound's properties and interaction with biological targets. Researchers can utilize this compound as a key precursor to develop new antimicrobial or anticancer agents and to further explore the pharmacophore of this promising class of heterocyclic compounds. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-5-bromoaniline

InChI

InChI=1S/C13H9BrN2O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2

InChI Key

AMZBYUCOXKDJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)Br)N

Origin of Product

United States

Scientific Research Applications

Structural Overview

3-Benzoxazol-2-yl-5-bromo-phenylamine features a benzoxazole moiety with a bromo substitution and an amine group attached to a phenyl ring. Its molecular formula is C13_{13}H9_{9}BrN2_2O, with a molecular weight of approximately 213.031 g/mol. The unique structure of this compound enables it to interact with various biological targets, contributing to its pharmacological effects.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that benzoxazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell growth and survival .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Benzoxazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy, as similar compounds have shown effectiveness against various pathogens. Studies suggest that the benzoxazole core can disrupt bacterial cell walls or interfere with metabolic processes, making it a candidate for developing new antibiotics .

Synthesis and Optimization

The synthesis of this compound typically involves several steps, including the formation of the benzoxazole ring followed by bromination and amination reactions. Optimization of these synthetic routes is essential to improve yield and purity, which are critical for further biological evaluations .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines, revealing significant inhibition of cell proliferation at low concentrations .
  • Anti-inflammatory Mechanism : Research demonstrated that treatment with this compound reduced levels of inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In vitro tests showed that this compound exhibited effective antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound 455280-00-9 C₇H₅BrN₂O 213.03 Br (C5), NH₂ (C3) Halogenation reactions, ligand design
2-(4-Aminophenyl)benzo[d]oxazol-6-amine 16363-53-4 C₁₃H₁₁N₃O 225.25 NH₂ (C4-phenyl), NH₂ (C6) Fluorescent probes, polymer synthesis
1,3-Bis(benzo[d]oxazol-2-yl)benzene 59049-84-2 C₂₀H₁₂N₂O₂ 312.32 Dual benzoxazole units (C1, C3) Optoelectronics, luminescent materials
1,4-Bis(benzo[d]oxazol-2-yl)naphthalene 5089-22-5 C₂₀H₁₂N₂O₂ 312.32 Naphthalene-linked benzoxazole units Light-emitting diodes (LEDs)

Electronic and Steric Effects

  • Bromine vs. Amine Substituents: The bromine atom in this compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs like 2-(4-Aminophenyl)benzo[d]oxazol-6-amine. This makes it a preferred intermediate for Suzuki-Miyaura coupling or nucleophilic displacement reactions .
  • Amino Group Positioning: The NH₂ group at position 3 in the target compound contrasts with 2-(4-Aminophenyl)benzo[d]oxazol-6-amine, which has dual amine groups. The latter’s extended conjugation enables fluorescence, whereas the former’s bromine limits such applications but improves stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-Benzoxazol-2-yl-5-bromo-phenylamine and its derivatives?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, bis(triphenylphosphine)palladium dichloride and copper iodide are effective catalysts in THF/Et3N under reflux, as demonstrated in the synthesis of related benzoxazole derivatives . A two-step approach involving condensation of 5-bromo-2-aminophenol with benzoxazole precursors followed by halogenation is also viable. Purification via silica gel chromatography and recrystallization (e.g., ethanol) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the benzoxazole core and bromine substitution patterns. X-ray crystallography (e.g., as applied to 3-benzylsulfanyl-triazole derivatives) resolves stereochemical ambiguities . Elemental analysis validates stoichiometry, while HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. For instance, replacing bromine with aryl/heteroaryl groups requires Pd(PPh3)4 (2 mol%) and K2CO3 in dioxane/water (80°C, 12 h). Monitor reaction progress via TLC (hexane:EtOAc 3:1). The electron-withdrawing benzoxazole ring enhances electrophilicity at the bromine site, facilitating substitution .

Q. How can researchers address contradictions in reaction outcomes, such as unexpected byproducts or low yields?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For example, base-induced rearrangements (e.g., formation of 1,3-oxathiole derivatives under alkaline conditions) may occur if reaction conditions are not tightly controlled . To mitigate this:

  • Optimize temperature and solvent polarity (e.g., use DMF for polar intermediates).
  • Employ LC-MS to identify byproducts and adjust stoichiometry.
  • Reference analogous systems, such as bromo-benzoxadiazole derivatives, to predict side reactions .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is sensitive to strong bases (e.g., NaOH/EtOH), which can trigger ring-opening or rearrangement, as observed in related oxathiole systems . Stability studies should include:

  • Accelerated degradation tests (40–80°C, pH 1–13) monitored by HPLC.
  • Storage recommendations: anhydrous conditions, -20°C under argon to prevent bromine displacement .

Q. How can computational modeling predict electronic effects of substituents on the benzoxazole scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO distributions to assess electron-withdrawing/donating effects. For instance, bromine’s inductive effect lowers the LUMO, enhancing electrophilicity. Compare with chloro or methyl analogs to rationalize reactivity trends .

Data Analysis and Interpretation

Q. What statistical approaches resolve spectral data inconsistencies (e.g., overlapping NMR peaks)?

  • Methodological Answer : Apply 2D NMR (COSY, HSQC) to deconvolute overlapping signals. For example, the <sup>1</sup>H-<sup>13</sup>C correlation in HSQC clarifies ambiguous aryl proton assignments. Gaussian curve fitting in IR spectra can differentiate carbonyl vs. C-Br stretches .

Q. How to validate synthetic pathways when literature reports conflicting yields?

  • Methodological Answer : Reproduce protocols with controlled variables (catalyst batch, solvent purity). For example, Pd catalyst activity varies by supplier; use freshly distilled THF to avoid peroxide interference. Cross-reference with analogous syntheses (e.g., 5-bromo-2-phenyl-1,3-oxazole) to identify critical steps .

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